molecular formula C8H10BrCl2N B6208136 [(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride CAS No. 2703781-98-8

[(2-bromo-4-chlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6208136
CAS No.: 2703781-98-8
M. Wt: 270.98 g/mol
InChI Key: LVWIRYHXTBYUKL-UHFFFAOYSA-N
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Description

(2-bromo-4-chlorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H10BrClN·HCl It is a derivative of phenylmethylamine, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-4-chlorophenyl)methylamine hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylmethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring.

    Methylation: The amine group is then methylated using methyl iodide or a similar methylating agent.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2-bromo-4-chlorophenyl)methylamine hydrochloride may involve large-scale bromination and chlorination reactors, followed by continuous flow methylation processes. The final hydrochloride formation can be achieved through crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-4-chlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-bromo-4-chlorophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-bromo-4-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance binding affinity to these targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2-bromo-4-chlorophenyl)methyl]amine hydrochloride
  • (2-bromo-4-fluorophenyl)methylamine hydrochloride
  • (2-chloro-4-bromophenyl)methylamine hydrochloride

Uniqueness

(2-bromo-4-chlorophenyl)methylamine hydrochloride is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and chlorine can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

2703781-98-8

Molecular Formula

C8H10BrCl2N

Molecular Weight

270.98 g/mol

IUPAC Name

1-(2-bromo-4-chlorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-3-7(10)4-8(6)9;/h2-4,11H,5H2,1H3;1H

InChI Key

LVWIRYHXTBYUKL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)Br.Cl

Purity

95

Origin of Product

United States

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